molecular formula C17H14N2 B11865047 1-(3-Methylbenzyl)-1H-indole-3-carbonitrile

1-(3-Methylbenzyl)-1H-indole-3-carbonitrile

Cat. No.: B11865047
M. Wt: 246.31 g/mol
InChI Key: CFGZAXCAFMSFTL-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a 3-methylbenzyl group attached to the nitrogen atom of the indole ring and a nitrile group at the 3-position of the indole ring.

Preparation Methods

The synthesis of 1-(3-Methylbenzyl)-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with indole-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Methylbenzyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include amines, carboxylic acids, and substituted indole derivatives.

Scientific Research Applications

1-(3-Methylbenzyl)-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context. Studies often focus on understanding these interactions at the molecular level to optimize the compound’s efficacy and safety.

Comparison with Similar Compounds

1-(3-Methylbenzyl)-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:

    1-Benzyl-1H-indole-3-carbonitrile: Similar structure but lacks the methyl group on the benzyl ring, which may affect its biological activity and chemical reactivity.

    1-(3-Methylbenzyl)-1H-indole-2-carbonitrile: The nitrile group is positioned at the 2-position of the indole ring, leading to different chemical properties and reactivity.

    1-(3-Methylbenzyl)-1H-indole-3-carboxylic acid: The nitrile group is replaced by a carboxylic acid group, which can significantly alter its solubility and biological activity.

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]indole-3-carbonitrile

InChI

InChI=1S/C17H14N2/c1-13-5-4-6-14(9-13)11-19-12-15(10-18)16-7-2-3-8-17(16)19/h2-9,12H,11H2,1H3

InChI Key

CFGZAXCAFMSFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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